molecular formula C14H17N B14517438 3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene CAS No. 62737-21-7

3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene

Cat. No.: B14517438
CAS No.: 62737-21-7
M. Wt: 199.29 g/mol
InChI Key: OUTJJEPIRPNSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene is a heterocyclic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions. These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials . Another method involves the intramolecular and intermolecular cyclopropanations, which are also effective in constructing the 3-azabicyclo[3.1.0]hexane skeleton .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using metal catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-Trimethyl-1-phenyl-2-azabicyclo[310]hex-2-ene is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

62737-21-7

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3,6,6-trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C14H17N/c1-10-9-12-13(2,3)14(12,15-10)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3

InChI Key

OUTJJEPIRPNSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(C(C1)C2(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.